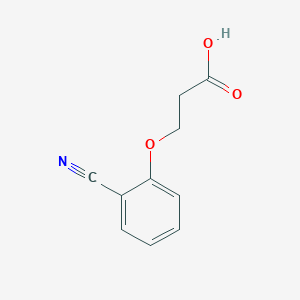

3-(2-Cyanophenoxy)propanoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

3-(2-cyanophenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c11-7-8-3-1-2-4-9(8)14-6-5-10(12)13/h1-4H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPCGEWQELOJMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)OCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50602699 | |

| Record name | 3-(2-Cyanophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916198-50-0 | |

| Record name | 3-(2-Cyanophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 3 2 Cyanophenoxy Propanoic Acid

Established Synthetic Routes and Reaction Conditions

The most common and well-documented method for preparing 3-(2-cyanophenoxy)propanoic acid involves a two-step sequence: an etherification reaction followed by the formation of the carboxylic acid.

The cornerstone of this synthesis is the Williamson ether synthesis. masterorganicchemistry.com This classic organic reaction involves the O-alkylation of a phenoxide ion with an alkyl halide. francis-press.com In this specific case, 2-cyanophenol is treated with a base to form the corresponding sodium or potassium salt. This phenoxide then acts as a nucleophile, attacking an appropriate three-carbon electrophile.

A frequently employed strategy utilizes an ester of a 3-halopropanoic acid, such as ethyl 3-bromopropanoate (B1231587), as the alkylating agent. The reaction between the 2-cyanophenoxide and ethyl 3-bromopropanoate yields the intermediate ester, ethyl 3-(2-cyanophenoxy)propanoate. bldpharm.com The reaction is typically conducted in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF) and often requires heating to proceed at a practical rate. francis-press.com

The subsequent step is the hydrolysis of the ester to the desired carboxylic acid. This transformation can be achieved under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is commonly favored. The ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH), followed by acidification with a mineral acid like hydrochloric acid (HCl) to protonate the resulting carboxylate salt and yield this compound.

An alternative, though less common, approach involves using a 3-halopropionitrile, such as 3-chloropropionitrile, in the initial etherification step. This would produce 3-(2-cyanophenoxy)propanenitrile, which would then require hydrolysis of the nitrile group to the carboxylic acid. Nitrile hydrolysis typically necessitates more stringent conditions, such as prolonged heating with strong acid or base, compared to ester hydrolysis.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 2-Cyanophenol | Ethyl 3-bromopropanoate | Ethyl 3-(2-cyanophenoxy)propanoate | Williamson Ether Synthesis |

| Ethyl 3-(2-cyanophenoxy)propanoate | Sodium Hydroxide | This compound | Saponification |

This interactive table summarizes the primary reaction steps in the established synthesis of this compound.

The Williamson ether synthesis proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comlibretexts.org The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 2-cyanophenol by a base. The resulting phenoxide is a potent nucleophile.

This nucleophilic phenoxide then attacks the electrophilic carbon atom of the alkyl halide (e.g., ethyl 3-bromopropanoate) that bears the halogen atom. libretexts.org The SN2 mechanism is characterized by a backside attack, where the nucleophile approaches the carbon atom from the side opposite to the leaving group (the halide ion). libretexts.org This leads to an inversion of stereochemistry if the carbon atom were a stereocenter. The reaction occurs in a single, concerted step, passing through a transition state where the new carbon-oxygen bond is forming concurrently with the breaking of the carbon-halogen bond. masterorganicchemistry.com

The hydrolysis of the intermediate ester to the final carboxylic acid is a nucleophilic acyl substitution reaction. Under basic conditions, the hydroxide ion acts as the nucleophile and attacks the electrophilic carbonyl carbon of the ester group. This addition leads to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the alkoxide (e.g., ethoxide) as the leaving group and forming the carboxylate anion. A final acidification step protonates the carboxylate to furnish the carboxylic acid.

Novel Synthetic Approaches and Methodological Innovations

While the Williamson ether synthesis is a robust method, ongoing research focuses on developing more efficient and versatile synthetic strategies.

Modern synthetic chemistry often seeks to employ catalytic methods to improve reaction conditions and sustainability. For the etherification step, phase-transfer catalysis (PTC) presents a viable alternative to traditional homogeneous reaction conditions. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can facilitate the transfer of the phenoxide anion from an aqueous phase to an organic phase containing the alkyl halide. This can lead to faster reactions, milder conditions, and easier workup procedures.

While this compound itself is achiral, the synthesis of chiral analogs is an area of interest. For instance, the use of an enantiomerically pure 3-halo-propanoate derivative in the Williamson ether synthesis would, due to the SN2 mechanism's inherent stereospecificity, lead to an inversion of configuration at the stereocenter, allowing for the synthesis of enantioenriched products. Research into the synthesis of related chiral amino acid derivatives, such as 3-amino-3-(4-cyanophenyl)propanoic acid, has been reported, often employing enzymatic resolutions to separate enantiomers. researchgate.net

Synthesis of Structurally Related Analogs and Derivatives

The synthetic routes to this compound are adaptable for the preparation of a variety of related compounds. By starting with different substituted phenols or by using different alkylating agents, a diverse library of analogs can be accessed. For example, the synthesis of 3-(2-formylphenoxy)propanoic acid has been achieved using a similar Williamson ether synthesis approach starting from salicylic (B10762653) aldehyde. nih.gov Furthermore, the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives has been explored through the hydroarylation of furan-containing propenoic acids. nih.gov

Exploration of Phenolic Substitution Patterns and their Synthetic Implications

The Williamson ether synthesis is the most common method for preparing phenoxypropanoic acids. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. masterorganicchemistry.comwikipedia.org In the context of this compound, this would typically involve the reaction of 2-cyanophenol with a 3-halopropanoic acid or its corresponding ester.

The general reaction scheme is as follows:

Scheme 1: General Williamson Ether Synthesis for this compound

Step 1: Formation of the phenoxide

2-Cyanophenol is treated with a suitable base (e.g., sodium hydroxide, potassium carbonate) to form the more nucleophilic sodium or potassium 2-cyanophenoxide.

Step 2: Nucleophilic substitution

The phenoxide then reacts with an ethyl 3-halo-propanoate (e.g., ethyl 3-bromopropanoate) via an SN2 mechanism to yield the ethyl ester of the desired product.

Step 3: Hydrolysis

The resulting ester is subsequently hydrolyzed, typically under basic conditions followed by acidification, to afford the final this compound.

The nature of the substituent on the phenolic ring can significantly influence the course of the synthesis. The presence of the electron-withdrawing cyano group at the ortho position of the phenol (B47542) increases the acidity of the hydroxyl group, facilitating the formation of the phenoxide ion. However, this electron-withdrawing effect can also decrease the nucleophilicity of the resulting phenoxide, potentially slowing down the rate of the SN2 reaction.

The synthesis of various substituted phenoxypropanoic acids has been reported, providing insight into the impact of different substitution patterns. For instance, the synthesis of 2-(phenoxy)alkanoic acid esters has been achieved by reacting substituted phenols with ethyl 2-bromoalkanoates in the presence of a base like potassium carbonate in DMF at 50 °C. nih.gov

A study on the synthesis of phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system explored various substituents on the phenoxide ring. nih.gov The general approach involved reacting substituted phenols with ethyl 2-bromopropionate, followed by saponification. The reaction conditions and outcomes for different substituents provide valuable data on the synthetic implications of phenolic substitution patterns.

| Phenolic Substituent | Reaction Conditions | Observations | Reference |

| 2,4-dichloro | K₂CO₃, DMF, 50 °C | Successful formation of the corresponding phenoxypropanoate ester. | nih.gov |

| 2-chloro | Commercially available acid used directly for coupling. | Highlights the availability of pre-synthesized building blocks. | nih.gov |

| Various others | K₂CO₃, DMF, 50 °C | A range of substituted phenols were successfully used to generate a library of analogs. | nih.gov |

This table illustrates the general applicability of the Williamson ether synthesis to a variety of substituted phenols, suggesting that the synthesis of this compound is a feasible endeavor under similar conditions.

Modifications of the Propanoic Acid Backbone for Structural Diversification

Structural diversification of this compound can be achieved by modifying the propanoic acid backbone. These modifications can introduce new functional groups or alter the stereochemistry, leading to a wide range of analogs with potentially different biological activities.

One common modification is the introduction of a substituent at the α- or β-position of the propanoic acid chain. For example, the synthesis of 2-(3-phenoxy-phenyl)-propionic acid has been accomplished through various routes, including the reaction of phenoxy-phenyl-magnesium bromide with the sodium salt of 2-bromo propionic acid. google.com This demonstrates the feasibility of introducing a methyl group at the α-position of the propanoic acid chain.

Another approach to diversification involves the introduction of an amino group, leading to β-amino acid derivatives. The synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has been reported, highlighting methods for incorporating a nitrogen atom into the propanoic acid backbone. nih.gov

Furthermore, stereoselective synthesis can be employed to obtain specific enantiomers of modified propanoic acids. This is particularly relevant when the introduced substituent creates a chiral center.

The following table summarizes some of the reported modifications to the propanoic acid backbone of related compounds:

| Modification | Synthetic Approach | Resulting Compound Type | Reference |

| α-Methyl substitution | Reaction with a methyl-substituted halo-propionic acid derivative. | α-Methyl-phenoxypropanoic acid | google.com |

| β-Amino substitution | Michael addition of an amine to an α,β-unsaturated carboxylic acid derivative. | β-Amino-phenoxypropanoic acid | nih.gov |

| Esterification | Reaction with an alcohol in the presence of an acid catalyst. | Phenoxypropanoate ester | nih.gov |

These examples underscore the synthetic flexibility available for modifying the propanoic acid backbone, offering a pathway to a diverse library of this compound analogs.

Advanced Spectroscopic and Analytical Characterization of 3 2 Cyanophenoxy Propanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 3-(2-Cyanophenoxy)propanoic acid, both ¹H and ¹³C NMR would provide definitive information for structural confirmation.

Expected ¹H NMR Spectrum: In a typical deuterated solvent like CDCl₃, the ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the aliphatic protons of the propanoic acid chain.

Aromatic Region (approx. 6.9-7.6 ppm): The 2-cyanophenoxy group contains four non-equivalent aromatic protons. Their chemical shifts and coupling patterns would be influenced by the electron-withdrawing nature of the cyano group (-CN) and the electron-donating ether linkage (-O-). Drawing from data for 2-cyanophenol, which shows signals between 6.95 and 7.50 ppm chemicalbook.com, we can predict a similar range for the target molecule. The protons ortho and para to the ether linkage would likely appear more upfield, while the proton ortho to the cyano group would be the most downfield.

Aliphatic Region (approx. 2.8-4.4 ppm): The propanoic acid chain would show two characteristic signals:

A triplet corresponding to the two protons on the carbon adjacent to the ether oxygen (C3), expected around 4.2-4.4 ppm (O-CH₂ ).

A triplet corresponding to the two protons on the carbon adjacent to the carbonyl group (C2), expected around 2.8-3.0 ppm (CH₂ -COOH). The coupling between these two methylene (B1212753) groups would result in a triplet-of-triplets pattern for each, assuming free rotation.

Carboxylic Acid Proton (approx. 10-12 ppm): The acidic proton of the carboxyl group is typically observed as a broad singlet at a very downfield chemical shift. This signal is often exchangeable with deuterium (B1214612) upon addition of D₂O.

Expected ¹³C NMR Spectrum: The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each of the 10 unique carbon atoms in the molecule.

Carbonyl Carbon: Expected around 170-180 ppm.

Aromatic Carbons: Six signals would be present in the aromatic region (approx. 110-160 ppm). The carbon bearing the cyano group and the carbon attached to the ether oxygen would have characteristic shifts.

Cyano Carbon: The nitrile carbon is expected to appear in the range of 115-125 ppm.

Aliphatic Carbons: Two signals corresponding to the methylene carbons of the propanoic acid chain would be observed, typically in the range of 30-70 ppm.

Mass Spectrometry (MS) Applications in Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

For this compound (C₁₀H₉NO₃), the molecular weight is 191.18 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z = 191.

Expected Fragmentation Pattern: The fragmentation of this compound would likely proceed through several key pathways:

Loss of the Carboxyl Group: A common fragmentation for carboxylic acids is the loss of the -COOH group (45 Da), which would lead to a fragment ion at m/z = 146.

Cleavage of the Propanoic Acid Chain: Alpha-cleavage next to the carbonyl group could result in the loss of an ethyl radical, while cleavage of the ether bond is also a probable fragmentation pathway.

Formation of a Phenoxy Cation: Cleavage of the ether bond could lead to the formation of a 2-cyanophenoxy cation or radical, with an expected m/z of 119, corresponding to the mass of 2-cyanophenol chemicalbook.com. Further fragmentation of this ion, such as the loss of CO or HCN, could also be observed.

Table 3.2.1: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Predicted Fragment Ion |

| 191 | [M]⁺ (Molecular Ion) |

| 146 | [M - COOH]⁺ |

| 119 | [C₇H₄NO]⁺ (2-Cyanophenoxy fragment) |

This table is predictive and based on general fragmentation patterns of similar compounds.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show several characteristic absorption bands.

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

C≡N Stretch (Nitrile): A sharp, medium-intensity band in the range of 2220-2260 cm⁻¹.

C-O Stretch (Ether and Carboxylic Acid): Absorptions in the fingerprint region, typically between 1000-1300 cm⁻¹.

Aromatic C-H and C=C Stretches: Signals characteristic of the substituted benzene (B151609) ring.

Table 3.3.1: Expected IR Absorption Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | 2500-3300 (broad) |

| Carboxylic Acid C=O | 1700-1725 |

| Nitrile C≡N | 2220-2260 |

| Ether C-O | 1200-1300 |

This table is predictive and based on established IR correlation tables and data for analogous compounds like 2-cyanophenol. chemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The 2-cyanophenoxy chromophore is expected to be the primary absorber of UV radiation. Based on data for 2-cyanophenol, which shows absorption maxima, one can anticipate that this compound would exhibit similar absorption bands in the UV region, likely between 200-350 nm biosynth.com.

Chromatographic Techniques for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile compounds like this compound and for quantifying them in various matrices. A reversed-phase HPLC (RP-HPLC) method would be the most common approach.

Method Development Considerations:

Stationary Phase: A C18 or C8 column would be suitable for retaining the moderately polar molecule.

Mobile Phase: A gradient elution using a mixture of an aqueous acidic solution (e.g., water with 0.1% formic or acetic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would likely be required for optimal separation from potential impurities. The acidic mobile phase ensures that the carboxylic acid is in its protonated form, leading to better peak shape and retention.

Detection: A UV detector set at one of the absorption maxima of the compound (e.g., around 220 nm or 270 nm) would provide good sensitivity.

A typical validated HPLC method for related phenolic acids demonstrates good linearity, precision, and accuracy, with detection limits often in the low µg/L range nih.govresearchgate.net.

Chiral Separation Methodologies for Enantiomeric Purity Analysis

Since this compound is a chiral molecule (due to the stereocenter at C2 of the propanoic acid chain), chiral chromatography is necessary to separate its enantiomers and determine enantiomeric purity.

Chiral HPLC: Direct separation of the enantiomers can be achieved using a chiral stationary phase (CSP).

Polysaccharide-based CSPs: Columns with chiral selectors like amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak series) are highly effective for separating a wide range of chiral acids. nih.gov

Macrocyclic Glycopeptide-based CSPs: Chiral selectors such as vancomycin (B549263) or teicoplanin are also well-suited for the enantiomeric separation of acidic compounds. nih.govmdpi.com The mobile phase for chiral separations often consists of a non-polar solvent like hexane (B92381) with a polar alcohol modifier and a small amount of an acidic or basic additive to improve resolution and peak shape.

Capillary Electrophoresis (CE): Chiral CE is an alternative technique where a chiral selector, typically a cyclodextrin (B1172386) derivative, is added to the background electrolyte to achieve enantiomeric separation nih.gov.

Advanced Techniques for Structural Confirmation and Quantitative Analysis

For unequivocal structural confirmation, a combination of advanced analytical techniques would be employed.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign all proton and carbon signals and to establish the connectivity of the atoms within the molecule.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula C₁₀H₉NO₃.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the simultaneous separation and identification of the compound and any impurities. This is particularly useful for quantitative analysis in complex samples.

Computational Chemistry and Molecular Modeling of 3 2 Cyanophenoxy Propanoic Acid Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental to understanding the intrinsic properties of a molecule. For 3-(2-Cyanophenoxy)propanoic acid, these calculations can elucidate its electronic structure, providing a basis for predicting its chemical reactivity and stability. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to solve the Schrödinger equation for the molecule, yielding a wealth of information.

Key parameters that would be derived from such calculations include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Furthermore, quantum chemical calculations can generate an electrostatic potential map, which illustrates the charge distribution across the molecule and highlights regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is invaluable for predicting how this compound might interact with other molecules, including biological targets or other chemical reagents.

Table 1: Hypothetical Quantum Chemical Properties of this compound (Note: The following data is illustrative and not derived from published experimental or computational studies.)

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Potential for electron donation |

| LUMO Energy | -1.5 eV | Potential for electron acceptance |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical stability |

| Dipole Moment | 3.5 D | Measure of molecular polarity |

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly crucial in drug discovery for understanding how a small molecule, or ligand, might interact with a biological target, typically a protein or nucleic acid.

In a hypothetical study involving this compound, molecular docking could be used to investigate its potential to bind to various enzymes or receptors. The process involves generating a three-dimensional model of the compound and "docking" it into the binding site of a target macromolecule. The resulting conformations, or "poses," are then scored based on their predicted binding affinity.

A detailed analysis of the best-scoring poses would reveal the specific interactions that stabilize the complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For instance, the carboxylic acid group of this compound could act as a hydrogen bond donor or acceptor, while the cyanophenoxy group could engage in pi-stacking or hydrophobic interactions with amino acid residues in the binding pocket.

Beyond identifying the binding mode, docking algorithms provide an estimation of the binding affinity, often expressed as a docking score or a predicted inhibition constant (Ki) or binding free energy (ΔG). These values allow for the ranking of different compounds in virtual screening campaigns and provide a quantitative measure of the ligand's potential potency.

Ligand efficiency (LE) is another important metric that can be calculated from the predicted binding affinity. It relates the binding energy to the size of the molecule (typically the number of heavy atoms). A higher ligand efficiency indicates that a molecule achieves a strong binding affinity with a relatively small number of atoms, which is a desirable characteristic in lead optimization.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target (Note: The following data is for illustrative purposes only.)

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Docking Score | -8.5 kcal/mol | Favorable predicted binding affinity |

| Key Interacting Residues | Tyr122, Arg150, Phe210 | Amino acids involved in binding |

| Hydrogen Bonds | 2 (with Arg150) | Specific polar interactions |

| Hydrophobic Interactions | Phenyl ring with Phe210 | Contribution of non-polar contacts |

Molecular Dynamics Simulations for Conformational Analysis and System Stability

While molecular docking provides a static picture of the protein-ligand complex, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the exploration of the conformational landscape of this compound and the assessment of the stability of its complex with a biological target.

An MD simulation of this compound in a solvent (typically water) would reveal its preferred conformations and the flexibility of its chemical structure. When applied to a protein-ligand complex, MD simulations can validate the binding mode predicted by docking. A stable complex in an MD simulation would see the ligand remaining in the binding pocket with minimal fluctuations, and the key interactions identified in docking would be maintained over the course of the simulation. Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are common analyses used to quantify the stability of the complex and the flexibility of its components.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

For a compound to be a viable drug candidate, it must possess favorable ADME properties. In silico tools can predict these properties based on the molecule's structure, providing an early assessment of its pharmacokinetic profile. frontiersin.org These predictions are crucial for identifying potential liabilities that could lead to failure in later stages of drug development.

For this compound, a variety of ADME parameters could be computationally estimated. These include its solubility in water, its potential to permeate the intestinal wall (a key factor in oral absorption), its likelihood of being metabolized by cytochrome P450 enzymes, and its potential to be a substrate for efflux transporters like P-glycoprotein.

Table 3: Exemplary In Silico ADME Predictions for this compound (Note: This table contains example data and does not represent published results.)

| ADME Property | Predicted Value | Implication |

|---|---|---|

| Aqueous Solubility | Moderate | Potential for good bioavailability |

| Caco-2 Permeability | Low to Moderate | May have some oral absorption |

| CYP450 Inhibition | Low probability | Reduced risk of drug-drug interactions |

| P-glycoprotein Substrate | Unlikely | Lower chance of active efflux from cells |

Structure-Based Drug Design and Virtual Screening Applications

The computational methods described above are integral to structure-based drug design. If this compound were identified as a hit compound with some biological activity, these techniques could be used to design more potent and selective analogues. For example, by analyzing its binding mode, medicinal chemists could propose modifications to the molecule that would enhance its interactions with the target protein.

Furthermore, this compound could serve as a query molecule in virtual screening campaigns. Large databases of chemical compounds could be computationally screened to identify other molecules with similar structural features or predicted binding properties. This approach can rapidly identify novel chemical scaffolds with the potential for therapeutic development.

Pharmacological and Biological Activity Profiling of 3 2 Cyanophenoxy Propanoic Acid and Its Analogs

In Vitro Biological Evaluations

The biological profile of 3-(2-cyanophenoxy)propanoic acid and its related compounds has been investigated through a variety of in vitro assays, revealing a range of activities from enzyme inhibition to antimicrobial effects.

Enzyme Inhibition Assays (e.g., Cyclooxygenases, Matrix Metalloproteinases, Specific Hydrolases)

Cyclooxygenases (COX): Analogs of propanoic acid are known to interact with cyclooxygenase (COX) enzymes, which are key to prostaglandin (B15479496) biosynthesis. nih.gov COX-2 is an inducible enzyme involved in inflammatory processes and neoplastic disorders. nih.gov Inhibition of COX-2 is a critical molecular trigger that can influence disease outcomes, for instance, by preventing recurrent urinary tract infections by disrupting the transmigration of neutrophils across the bladder epithelium. nih.gov Studies have shown that specific propanoic acid derivatives can act as selective COX-2 inhibitors. nih.gov This selective inhibition is a promising therapeutic strategy, as COX-1 is a constitutive enzyme responsible for producing "housekeeping" prostaglandins (B1171923). nih.gov The anti-tumor effects of some COX-2 inhibitors may be linked to their ability to enhance p53-induced apoptosis under conditions of genotoxic stress. waocp.org

Matrix Metalloproteinases (MMPs): Matrix metalloproteinases (MMPs) are enzymes that degrade components of the extracellular matrix (ECM) and are pivotal in cancer cell survival, migration, and metastasis. nih.govnih.gov Specifically, MMP-2 and MMP-9 are considered crucial for these processes. nih.gov While numerous synthetic metalloproteinase inhibitors have been developed, their translation into clinical success has been challenging. nih.gov Research into novel inhibitors continues, with some pyrimidine-2,4,6-trione derivatives showing MMP inhibitory activity. google.com

Specific Hydrolases: The propanoic acid scaffold is also found in inhibitors of other specific enzymes. For example, 3-nitropropionic acid (3-NPA), a structural analog, is a known inhibitor of the mitochondrial enzyme succinate (B1194679) dehydrogenase (complex II). nih.gov It acts by binding irreversibly to the enzyme's active site, thereby interrupting the tricarboxylic acid (TCA) cycle and the respiratory electron transport chain. nih.gov

Receptor Binding and Antagonist/Agonist Activity Assessments (e.g., EP3 receptor, HIF-2α)

EP3 Receptor: The prostaglandin E2 (PGE2) receptor EP3 is a significant target in various pathologies, including cancer and diabetes. nih.govnih.gov A series of 3-(2-aminocarbonylphenyl)propanoic acid analogs, which are structurally very similar to this compound, have been synthesized and identified as potent and selective EP3 receptor antagonists. nih.govnih.gov These antagonists have been shown to inhibit PGE2-induced uterine contractions in preclinical models. nih.govnih.gov In the context of type 2 diabetes, pharmacological blockade of the EP3 receptor was found to enhance β-cell proliferation and mass in db/db mice. nih.gov Furthermore, in endometrial cancer cells, EP3 antagonism led to reduced proliferation and migration. nih.gov Similarly, antagonizing the EP3 receptor in the SK-BR-3 breast cancer cell line resulted in significantly reduced proliferation and migration. dovepress.com

HIF-2α (Hypoxia-Inducible Factor-2α): HIF-2α is a transcription factor that becomes stabilized under hypoxic conditions and is a key oncogenic driver in certain cancers, such as clear cell renal cell carcinoma (ccRCC). nih.govarcusbio.com Inhibitors of HIF-2α function by blocking its ability to form a heterodimer with its partner, ARNT (HIF-1β), which prevents the transcription of target genes involved in tumor growth like VEGF. nih.govsigmaaldrich.com The inhibitor Belzutifan has been approved for treating cancers associated with von Hippel-Lindau (VHL) disease, where the VHL protein is deficient, leading to constitutive HIF-2α activation. nih.govnih.gov Another small molecule inhibitor suppresses HIF-2α translation by enhancing the binding of Iron-Regulatory Protein 1 (IRP1) to the iron-responsive element (IRE) in the HIF-2α mRNA. sigmaaldrich.com

Cellular Pathway Modulation and Signal Transduction Studies

Analogs of this compound have been shown to modulate several critical cellular signaling pathways.

Nrf2 Antioxidant Pathway: Blockade of the EP3 receptor in a mouse model of type 2 diabetes led to the activation of the transcription factor Nrf2 and its downstream targets, which play a key role in protecting cells from oxidative damage. nih.gov

p38/MAPK Pathway: 2α-Hydroxyursolic acid, a triterpene, inhibits cell proliferation and induces apoptosis in breast cancer cells by regulating the p38/MAPK signal transduction pathway. nih.gov It up-regulated the expression of phosphorylated ASK1 and p38, and a specific p38 MAPK inhibitor could reverse its effects. nih.gov

PI3K/AKT/mTOR Pathway: A synthetic bis-lawsone derivative was found to induce apoptosis in glioma cells by downregulating the PI3K/AKT/mTOR pathway. plos.org

NF-κB and AKT/mTOR Pathways in Cervical Cancer: Propionic acid (PA) itself has been shown to inhibit the viability of HeLa cervical cancer cells by inactivating the NF-kB pathway and inhibiting the AKT/mTOR pathway, which leads to the induction of autophagy. nih.gov

Cell Proliferation, Cytotoxicity, and Apoptosis Induction in Cancer Research Models

The propanoic acid core and its derivatives have demonstrated significant potential in cancer research, particularly in modulating cell growth and inducing cell death.

Cell Proliferation and Cytotoxicity: Propionic acid (PA) has been shown to inhibit the growth of cervical cancer cell lines (HeLa, CaSki, and SiHa) in a concentration-dependent manner. nih.gov For instance, cell viability in HeLa cells was significantly reduced to 42.7% at a PA concentration of 12 mM. nih.gov In another study, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent anticancer activity against A549 non-small cell lung cancer cells, with one promising compound containing a 2-furyl substituent showing selectivity towards cancerous cells over non-transformed cells. mdpi.com

Apoptosis Induction: Apoptosis, or programmed cell death, is a key mechanism for anticancer therapies. mdpi.com

Mechanism: The process can be mediated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the Bcl-2 family of proteins which balance pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., Bcl-2) signals. plos.orgnih.gov A decrease in the Bcl-2/Bax ratio is an indicator of a pro-apoptotic effect. plos.org

Propionic Acid Activity: In cervical cancer cells, PA treatment was found to increase the expression of pro-apoptotic genes like NOXA, BAK, and BAX, while reducing the expression of the anti-apoptotic protein Bcl-XL. nih.gov This activity is linked to the generation of reactive oxygen species (ROS), leading to mitochondrial membrane dysfunction. nih.gov

NSAID Analogs: Nonsteroidal anti-inflammatory drugs (NSAIDs) with a propanoic acid moiety, such as Flurbiprofen and Ibuprofen, have been identified as potent inducers of apoptosis in nonproliferating ovarian cancer cells. nih.gov

Other Derivatives: Synthetic derivatives have been designed to selectively induce apoptosis in cancer cells. One study found that a bis-lawsone derivative induced apoptosis in glioma cells through both mitochondrial and extrinsic pathways, activating caspases-8, -9, and -3. plos.org

Table 1: Cytotoxicity of Propionic Acid in Cervical Cancer Cell Lines

| Cell Line | Concentration (mM) | Cell Viability (%) |

|---|---|---|

| HeLa | 12 | 42.7 |

| HeLa | 25 | 31.5 |

Data derived from a study on the cytotoxic effects of propionic acid. nih.gov

Antimicrobial (Antibacterial, Antifungal) Efficacy Assessment

Derivatives of propanoic acid have shown notable antimicrobial properties.

Antibacterial Activity: Chlorinated derivatives of 3-phenylpropanoic acid, isolated from the marine actinomycete Streptomyces coelicolor, demonstrated significant and selective activity against Escherichia coli and Staphylococcus aureus. nih.govresearchgate.net For example, 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid showed the highest activity against E. coli with a minimum inhibitory concentration (MIC) of 16 µg/mL. nih.gov

Antifungal and Broad-Spectrum Activity: A separate line of research focused on synthesizing 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. nih.gov These compounds exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species. nih.gov Hydrazone derivatives within this class, particularly those with heterocyclic substituents, were found to have the most potent and broad-spectrum antimicrobial effects, with MIC values against Candida auris ranging from 0.5 to 64 µg/mL. nih.gov

Table 2: Antimicrobial Activity of Selected Phenylpropanoic Acid Analogs

| Compound | Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid | E. coli | 16 |

| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid | S. aureus | 32-64 |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | Candida auris | 0.5 - 64 |

Data compiled from studies on chlorinated and amino-substituted propanoic acid derivatives. nih.govnih.gov

Structure-Activity Relationship (SAR) Investigations

The relationship between the chemical structure of propanoic acid analogs and their biological activity is a key area of investigation for optimizing their therapeutic potential.

EP3 Receptor Antagonists: For 3-(2-aminocarbonylphenyl)propanoic acid analogs, SAR studies have been conducted to improve potency as EP3 antagonists. nih.govnih.gov Research focused on modifying the carboxyamide side chain and introducing substituents into the two phenyl moieties of the core structure. nih.govnih.gov These modifications often led to an increase or retention of in vitro activity, demonstrating that substitutions on the phenyl rings are a viable strategy for enhancing pharmacological properties. nih.gov

Antimicrobial Agents: Quantitative structure-activity relationship (QSAR) studies have been performed on various propionic acid derivatives to understand the molecular descriptors that govern their antimicrobial activity. researchgate.net For a series of derivatives, the valence first-order molecular connectivity index was identified as a critical parameter determining antimicrobial efficacy. researchgate.net For 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, the presence of different substituents, particularly heterocyclic ones on a hydrazone linkage, was shown to be crucial for potent, broad-spectrum antimicrobial activity. nih.gov This highlights the modularity of the scaffold, where specific chemical modifications can tailor the compound's activity against different pathogens. mdpi.comnih.gov

Influence of the 2-Cyanophenoxy Moiety on Biological Activity

The 2-cyanophenoxy moiety is a critical pharmacophore that significantly influences the biological activity of the parent compound. The electronic and steric properties of the cyano group, along with its position on the phenoxy ring, are pivotal in defining the molecule's interaction with biological targets. The nitrile group is a strong electron-withdrawing group, which can modulate the pKa of the propanoic acid, influencing its ionization state at physiological pH. This, in turn, can affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

The presence of the cyano group can also lead to specific interactions with biological targets. For instance, the nitrogen atom of the cyano group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the active site of enzymes or receptors. Furthermore, the rigid, linear geometry of the cyano group can impose conformational constraints on the molecule, which may be favorable for binding to a specific target.

In the broader context of drug design, the introduction of a cyano group is a common strategy to enhance potency and selectivity. For example, in a series of 3-(2-aminocarbonylphenyl)propanoic acid analogs developed as EP3 receptor antagonists, the strategic placement of various substituents on the phenyl ring was found to be crucial for activity. nih.govnih.govnih.gov While not a direct analog, this highlights the importance of substitution patterns on the phenyl ring in determining biological outcomes.

Role of the Propanoic Acid Scaffold in Biological Interactions

The propanoic acid scaffold is a common feature in many biologically active molecules, particularly in the class of non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.org The carboxylic acid group is typically essential for the primary pharmacological activity, often acting as a key binding motif to the target protein. For instance, in the case of many NSAIDs, the carboxylate group forms an ionic bond with a positively charged residue, such as arginine, in the active site of cyclooxygenase (COX) enzymes.

The propanoic acid backbone also provides a flexible linker, allowing the aromatic moiety (in this case, the 2-cyanophenoxy group) to adopt an optimal orientation for binding. The length and branching of the alkyl chain of the propanoic acid can also influence activity and selectivity. Arylpropionic acid derivatives have been shown to possess a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties. orientjchem.org

The general structure of the propanoic acid scaffold allows for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Stereochemical Requirements for Optimized Biological Activity

Chirality plays a pivotal role in the biological activity of many drugs, and compounds containing a propanoic acid scaffold are no exception. The alpha-carbon of the propanoic acid in this compound is a stereocenter, meaning the compound can exist as two enantiomers (R and S). It is well-established for many arylpropionic acids, such as ibuprofen, that one enantiomer is significantly more active than the other. orientjchem.org

This stereoselectivity arises from the three-dimensional arrangement of the molecule, which dictates how it fits into the chiral binding site of its target protein. Often, only one enantiomer can achieve the precise orientation required for optimal interaction and subsequent biological effect. For instance, studies on chiral natural compounds and their derivatives have demonstrated that stereochemistry is crucial for their biological activity, affecting target binding, metabolism, and distribution. nih.govmalariaworld.orgresearchgate.net The uptake of a compound by cells can also be stereoselective, as seen with certain amino acid transport systems. nih.govmalariaworld.orgresearchgate.net

Therefore, the synthesis and biological evaluation of individual enantiomers of this compound would be essential to determine the eutomer (the more active enantiomer) and to develop a more potent and potentially safer therapeutic agent by avoiding the administration of the less active or potentially toxic distomer (the less active enantiomer).

Preclinical In Vivo Studies

Efficacy Models and Pharmacodynamic Marker Evaluation

Preclinical in vivo studies are crucial to assess the therapeutic potential of a new chemical entity. For a compound like this compound, the choice of efficacy models would depend on its primary pharmacological activity, which would be determined through initial in vitro screening.

Given its structural similarity to other arylpropionic acids, it might be evaluated in models of inflammation and pain. For example, the carrageenan-induced paw edema model in rats is a standard assay to assess anti-inflammatory activity. orientjchem.org Analgesic efficacy could be tested using models such as the hot plate test or the writhing test in mice.

Pharmacodynamic markers are used to demonstrate that the drug is engaging its target and producing the desired biological effect in the body. For an anti-inflammatory agent, these markers could include the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) or prostaglandins in tissue or blood samples. If the compound targets a specific enzyme, the activity of that enzyme could be measured in tissues from treated animals.

The table below illustrates a hypothetical evaluation of anti-inflammatory activity for analogs, based on data for related compounds. orientjchem.org

| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) |

| Analog A | 10 | 35 |

| Analog B | 10 | 55 |

| Analog C | 10 | 42 |

| Indomethacin (Standard) | 10 | 68 |

Metabolic Stability and Excretion Profiles (Pharmacokinetics)

Pharmacokinetics describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). Understanding the pharmacokinetic profile of this compound is essential for its development as a drug.

Metabolic Stability: The metabolic stability of a compound is its susceptibility to biotransformation by drug-metabolizing enzymes, primarily in the liver. In vitro assays using liver microsomes or hepatocytes are commonly used to assess this. A compound with high metabolic stability will have a longer half-life in the body. The 2-cyanophenoxy and propanoic acid moieties are both susceptible to metabolic reactions. The cyano group can be hydrolyzed to a carboxylic acid or reduced. The aromatic ring can undergo hydroxylation, and the propanoic acid side chain can be conjugated with glucuronic acid or other endogenous molecules. Studies on similar compounds have shown that metabolism can be a key determinant of in vivo efficacy and duration of action. nih.gov

Excretion: The parent compound and its metabolites are eventually eliminated from the body, primarily through the kidneys (in urine) or the liver (in bile and feces). The route and rate of excretion are important factors in determining the dosing regimen.

The following table provides a hypothetical metabolic stability profile for analogs in human liver microsomes, a common in vitro model. frontiersin.org

| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Analog X | 45 | 30 |

| Analog Y | 15 | 92 |

| Analog Z | 70 | 19 |

Elucidation of Molecular Mechanisms of Action

Identifying the precise molecular mechanism of action is fundamental to understanding how a drug exerts its therapeutic effects. For this compound, this would involve identifying its specific molecular target(s).

Given its structural features, several potential mechanisms could be investigated:

Enzyme Inhibition: Like many arylpropionic acids, it could be an inhibitor of enzymes such as cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory pathway. orientjchem.org

Receptor Binding: The compound could act as an agonist or antagonist at a specific receptor. For example, analogs of 3-phenylpropanoic acid have been developed as antagonists for the prostaglandin EP3 receptor. nih.govnih.govnih.gov

Modulation of Ion Channels or Transporters: The compound might interact with ion channels or transporter proteins in cell membranes.

Interference with Signal Transduction Pathways: It could modulate intracellular signaling cascades that are involved in disease processes.

To elucidate the mechanism, a variety of experimental approaches would be employed, including:

In vitro binding assays: To determine if the compound binds to a specific receptor or enzyme.

Enzyme activity assays: To measure the inhibitory or activating effect on a particular enzyme.

Cell-based assays: To assess the effect of the compound on cellular processes and signaling pathways.

‘Omics’ technologies (e.g., proteomics, transcriptomics): To identify changes in protein or gene expression in response to the compound, providing clues about its mechanism of action.

The elucidation of the molecular mechanism is an iterative process, often involving the synthesis and testing of related analogs to establish a structure-activity relationship (SAR), which can help to confirm the target and optimize the compound's activity.

Lack of Publicly Available Research Hinders Analysis of this compound

Despite a comprehensive search of scientific literature and patent databases, no specific information is publicly available on the pharmacological and biological activity, rational drug design, or optimization strategies for the chemical compound this compound. The absence of primary research, including initial biological screening data and subsequent structure-activity relationship (SAR) studies, makes it impossible to construct a detailed scientific article on its therapeutic potential as requested.

The development of a new therapeutic agent is a meticulous process that begins with the identification of a "hit" compound, a molecule that shows desired biological activity in initial screenings. Following this, medicinal chemists engage in a process of rational drug design and optimization. This involves synthesizing and testing a series of analogs to understand the relationship between the chemical structure and biological activity, identify the key structural features responsible for its effects (the pharmacophore), and improve properties such as potency, selectivity, and metabolic stability.

For the compound this compound, the foundational data required for such an analysis are not present in the public domain. While general information exists for broader classes of related molecules, such as arylpropanoic acids and other cyanophenoxy-containing compounds, these findings are not directly applicable to this specific chemical entity. For instance, some arylpropanoic acids are well-known non-steroidal anti-inflammatory drugs (NSAIDs), but their design and SAR are distinct and cannot be extrapolated to the requested compound without specific experimental data. nih.gov Similarly, while cyanogenic compounds are studied for their biological effects, this research does not focus on the specific structure of this compound. nih.gov

Without initial biological data and subsequent optimization studies, any discussion of the rational drug design principles and optimization strategies for this compound would be purely speculative and would not meet the standards of a scientifically accurate and informative article.

Therefore, while the provided outline for an article on "" with a focus on "Rational Drug Design Principles and Optimization Strategies" is well-structured, the specific subject matter lacks the necessary scientific foundation in publicly accessible research to be addressed.

Should research on this compound be published in the future, it would be possible to revisit this topic and provide a detailed analysis as requested. At present, a scientifically rigorous article on this specific compound cannot be produced.

Applications and Potential in Chemical Science and Industry

Role as a Key Intermediate in Organic Synthesis

The strategic placement of functional groups in 3-(2-Cyanophenoxy)propanoic acid positions it as a significant intermediate in the field of organic synthesis. Its utility spans from being a precursor to intricate heterocyclic systems to a fundamental component in the logical disassembly of complex target molecules through retrosynthetic analysis.

Precursor for Complex Heterocyclic Compounds and Fine Chemicals

The chemical scaffold of this compound is a versatile starting point for the synthesis of a variety of complex heterocyclic compounds and fine chemicals. The presence of the nitrile and carboxylic acid groups allows for a range of chemical transformations. For instance, the nitrile group can undergo hydrolysis to form an amide or a carboxylic acid, or it can be reduced to an amine. The carboxylic acid group can be converted into esters, amides, or acid chlorides, providing numerous pathways for further functionalization.

Research on analogous structures highlights the potential of this class of compounds. For example, derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have been synthesized and studied for their antimicrobial activity. mdpi.com In these syntheses, the propanoic acid moiety is a crucial part of the molecular framework. Similarly, the synthesis of 3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives demonstrates how the propanoic acid chain can be used to build upon a core heterocyclic structure. nih.gov The synthesis of 3-(2-formylphenoxy)propanoic acid, a compound structurally related to this compound, has been reported as a precursor for asymmetric poly(p-phenylene vinylene) (PPV) type oligomers, which are of interest for their applications in organic electronics. nih.gov

The reactivity of the cyano group, in particular, is a gateway to a variety of nitrogen-containing heterocycles. For instance, cyano groups are known to be key in the formation of quinoxaline (B1680401) derivatives, which have applications in medicinal chemistry. wikipedia.org While direct synthesis from this compound is not explicitly detailed in the provided results, the chemical principles suggest its suitability for such transformations.

Table 1: Potential Heterocyclic Scaffolds from this compound Derivatives

| Starting Material Analogue | Reaction Type | Resulting Heterocyclic Core |

|---|---|---|

| 3-Aryl-3-(furan-2-yl)propanoic acid | Cyclization | Furan-containing compounds |

| 3-[2-Oxoquinolin-1(2H)-yl]propanoic acid | Further functionalization | Modified quinolinones |

| 3-Halo-2-cyano-2-hydroxypropanoates | Condensation with binucleophiles | Thiazoles, Oxathioles |

Strategic Building Block in Retrosynthetic Design

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. nih.gov this compound can be viewed as a valuable building block in this context. Its structure can be disconnected in several strategic ways.

The ether linkage can be a point of disconnection, leading back to a substituted phenol (B47542) (2-cyanophenol) and a three-carbon chain with appropriate functional groups. The propanoic acid side chain can also be disconnected at the C-C bond, which could be formed through various carbon-carbon bond-forming reactions.

For example, a retrosynthetic analysis of a more complex molecule containing the this compound substructure might involve the following disconnections:

C-O Bond Disconnection (Ether Synthesis): The ether bond can be retrosynthetically cleaved to 2-hydroxybenzonitrile (B42573) and a 3-halopropanoic acid or an acrylate (B77674) derivative. This is a common strategy based on the Williamson ether synthesis.

C-C Bond Disconnection (Side Chain Synthesis): The bond between the aromatic ring and the propanoic acid side chain could be disconnected, although this is less common for this specific structure. More likely, the propanoic acid chain itself could be built up from simpler precursors.

The concept of a "synthon," a conceptual fragment resulting from a disconnection, is central to retrosynthesis. For this compound, key synthons could include the 2-cyanophenoxy anion and a C3 electrophilic synthon. The corresponding synthetic equivalents would be 2-hydroxybenzonitrile and a compound like 3-chloropropanoic acid.

Agrochemical Research and Development

The structural motifs present in this compound are also found in various compounds investigated for agrochemical applications. While direct studies on this specific compound are not widely available, the examination of its analogues provides insight into its potential in this field.

Investigation as a Potential Herbicide or Pesticide Component

Phenoxyalkanoic acids are a well-known class of herbicides. A related compound, (+-)-2-(3-chlorophenoxy)propionic acid, has been used as a plant growth regulator and fruit thinner. regulations.gov These compounds often mimic the action of natural plant hormones like auxins, leading to uncontrolled growth and eventual death of the target plant. regulations.gov Given this precedent, it is plausible that this compound and its derivatives could be investigated for similar herbicidal properties. The presence and position of the cyano group could modulate the biological activity and selectivity of the compound.

Furthermore, propionic acid itself is registered as a fungicide and bactericide used to preserve stored grains and animal feed. nih.gov This suggests that the propanoic acid moiety of the title compound could contribute to antimicrobial activity.

Environmental Fate and Degradation Pathways of Agrochemical Analogs

The environmental fate of agrochemicals is a critical aspect of their development. For chlorophenoxy compounds, which are analogous to this compound, they are known to be absorbed through the gut, lungs, and skin in animals and are primarily excreted in the urine. regulations.gov In the environment, the degradation of such compounds can occur through microbial action and photodegradation. The specific degradation pathways would depend on the substituents on the aromatic ring and the nature of the side chain. The nitrile group in this compound could be susceptible to enzymatic hydrolysis in soil microorganisms, potentially leading to the formation of the corresponding amide and carboxylic acid derivatives as metabolites.

Metabolite Identification and Ecotoxicological Considerations

For agrochemical compounds, understanding their metabolism and potential toxicity to non-target organisms is paramount. Studies on analogs like 3-(2-aminocarbonylphenyl)propanoic acid derivatives in the context of drug development have involved investigations into their metabolic stability in liver microsomes. Similar studies would be necessary for any agrochemical candidate to identify major metabolites and assess their biological activity and toxicity.

The ecotoxicological profile would need to be established, including effects on aquatic organisms, soil fauna, and beneficial insects. The toxicity of the parent compound and its primary metabolites would be of interest. For instance, the hydrolysis of the nitrile group to a carboxylic acid would likely result in a less toxic compound, but this would need to be experimentally verified.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Cyanophenol |

| 2-Hydroxybenzonitrile |

| 3-Chloropropanoic acid |

| 3-Aryl-3-(furan-2-yl)propanoic acid |

| 3-[2-Oxoquinolin-1(2H)-yl]propanoic acid |

| 3-(2-Formylphenoxy)propanoic acid |

| Poly(p-phenylene vinylene) |

| Quinoxaline |

| 3-Halo-2-cyano-2-hydroxypropanoates |

| Thiazole |

| Oxathiole |

| (+-)-2-(3-Chlorophenoxy)propionic acid |

| Propionic acid |

Potential in Advanced Materials and Polymer Science

The unique molecular architecture of this compound, featuring a carboxylic acid group, a flexible propoxy linker, and a cyano-substituted aromatic ring, positions it as a versatile building block for the synthesis of novel polymers and advanced materials. While direct polymerization studies of this specific monomer are not extensively documented in publicly available literature, its structural components suggest significant potential in various areas of polymer science. This potential can be inferred from research on analogous compounds and the known properties imparted by its constituent functional groups.

The presence of both a carboxylic acid and a cyano group allows for multiple polymerization pathways. The carboxylic acid can participate in condensation polymerizations to form polyesters and polyamides. The nitrile group, while relatively inert under many polymerization conditions, can be a site for post-polymerization modification or can influence the polymer's bulk properties such as solubility, thermal stability, and dielectric constant. Furthermore, the aromatic ring and the ether linkage contribute to the thermal stability and mechanical properties of the resulting polymer.

One area of potential is in the development of functional polyesters and polyamides. The incorporation of the cyanophenoxy moiety into the polymer backbone could lead to materials with enhanced thermal stability and specific optoelectronic properties. Research on other cyanophenoxy-containing monomers has shown that the cyano group can improve the thermal and mechanical properties of polymers. For instance, polyamides synthesized from cyano-containing diamines have demonstrated good thermal stability and solubility in common organic solvents, which is advantageous for processing. researchgate.net

Moreover, the structural similarity of this compound to monomers used in the synthesis of high-performance polymers is noteworthy. For example, a related compound, 3-(2-Formylphenoxy)propanoic acid, has been utilized as a precursor for creating asymmetric poly(p-phenylene vinylene) (PPV) type oligomers. nih.govresearchgate.net These materials are of interest for their non-linear optical (NLO) properties and potential use in organic memory devices. nih.govresearchgate.net This suggests that with appropriate chemical modification, this compound could also serve as a monomer for conjugated polymers with applications in organic electronics.

The nitrile functionality also opens up possibilities for creating polymers with high dielectric constants, which are valuable in the fabrication of capacitors and other electronic components. Polymers containing cyano groups are known to exhibit high polarity, which can lead to desirable dielectric properties.

Table of Potential Polymerization Reactions:

| Polymer Type | Potential Reaction | Key Features of Resulting Polymer |

| Polyester | Polycondensation with a diol | Enhanced thermal stability, potential for specific optical properties. |

| Polyamide | Polycondensation with a diamine | Good thermal stability, improved solubility in organic solvents. researchgate.net |

| Vinyl Polymer | (After modification to a vinyl monomer) Free radical or controlled radical polymerization | Introduction of polar cyano groups into a vinyl polymer backbone. |

| Conjugated Polymer | (After suitable modification) Cross-coupling reactions (e.g., Heck, Suzuki) | Potential for optoelectronic applications, such as in LEDs and photovoltaics. wikipedia.orgcapes.gov.br |

Detailed Research Findings on Analogous Systems:

While specific data for polymers derived from this compound is scarce, studies on similar structures provide valuable insights. For instance, the synthesis of novel N-[4-(4`-cyanophenoxy) phenyl] acrylamide (B121943) (CPAM) and its subsequent free-radical polymerization have been reported. The resulting polymer, poly(CPAM), was found to be semi-crystalline and exhibited good thermal stability. This demonstrates that the cyanophenoxy group can be successfully incorporated into a polymer backbone via vinyl polymerization of a suitable derivative, yielding materials with ordered structures.

Furthermore, research into polyamides derived from other cyano-containing monomers has highlighted the beneficial effects of the cyano group. A series of aromatic-aliphatic polyamides based on 3,6-bis(2-cyano-4-aminophenoxy)phthalonitrile showed that these polymers possess good thermal stability. The introduction of such polar groups can also influence inter-chain interactions, affecting the mechanical properties of the material.

Patent Landscape and Intellectual Property Trends in 3 2 Cyanophenoxy Propanoic Acid Research

Strategic Implications for Future Research and Development and Commercialization

The intellectual property landscape for 3-(2-Cyanophenoxy)propanoic acid has significant strategic implications for both research and development (R&D) and the commercialization of Lifitegrast and potentially other future pharmaceuticals.

For Research and Development:

The existing patents on the synthesis of this compound create a competitive environment that encourages further innovation. R&D efforts are likely to focus on developing novel, non-infringing synthetic routes that offer advantages over the patented methods. These advantages could include:

Lower manufacturing costs: Developing more economical synthetic pathways is a key driver for generic manufacturers and even for the originator company to improve profit margins.

Improved "green" chemistry profile: The use of more environmentally benign solvents, reagents, and catalysts is an increasingly important consideration in pharmaceutical manufacturing.

Simpler and more scalable processes: Methods that are easier to implement on an industrial scale and are more robust will be a primary focus of R&D.

The existence of a well-defined patent landscape provides a roadmap for researchers, outlining the areas where freedom to operate may be limited and where opportunities for new intellectual property exist.

For Commercialization:

The control over the synthesis of a key intermediate like this compound is a powerful tool for commercial strategy. For the originator company, a strong patent portfolio around the synthesis of intermediates can extend the effective commercial exclusivity of the final drug product, even after the primary patent on the API expires.

For generic pharmaceutical companies aiming to market a generic version of Lifitegrast, navigating the patent landscape of its intermediates is a critical step. They must either develop a synthetic route that does not infringe on existing patents or wait for these process patents to expire. This can significantly impact the timing of generic entry into the market.

Furthermore, the commercialization of this compound itself as a fine chemical is a viable business opportunity. Companies specializing in the synthesis of complex organic molecules can develop and patent their own efficient manufacturing processes and supply the intermediate to pharmaceutical companies. The value and demand for this compound are directly tied to the market success of Lifitegrast.

Future Perspectives and Emerging Research Directions

Integration of Advanced High-Throughput Technologies in Discovery

The discovery and optimization of bioactive small molecules are being revolutionized by high-throughput screening (HTS) and other advanced technologies. nih.gov HTS allows for the rapid testing of vast libraries of chemical compounds against specific biological targets, significantly accelerating the identification of "hits." bmglabtech.com

Key Technologies and Their Application:

High-Throughput Screening (HTS): HTS is a cornerstone of modern drug discovery, enabling the automated testing of thousands to millions of compounds. nih.govbmglabtech.com For a compound like 3-(2-Cyanophenoxy)propanoic acid, HTS could be employed to screen for its activity against a wide array of biological targets, such as enzymes or receptors, to uncover potential therapeutic applications. frontiersin.org The process involves miniaturization, robotics, and sensitive detection methods to generate large datasets efficiently. bmglabtech.com

High-Content Screening (HCS): Going beyond simple activity readouts, HCS uses automated microscopy and image analysis to assess the effects of compounds on cellular phenotypes. nih.gov This provides a more nuanced understanding of a compound's biological effects, including its impact on cell morphology, protein localization, and other cellular processes.

Fragment-Based Screening (FBS): This approach uses smaller, less complex "fragments" of molecules to identify binding to a target protein. nih.gov The hits from FBS, which typically have weaker binding, can then be elaborated and combined to build a more potent lead compound. This method can be a more efficient way to explore chemical space and find starting points for drug design.

DNA-Encoded Libraries (DELs): This technology involves synthesizing massive libraries of compounds, each tagged with a unique DNA barcode. The entire library can be screened against a target protein in a single tube, and the hits are identified by sequencing their DNA tags. This allows for the screening of billions of compounds simultaneously. acs.org

Computational and In Silico Methods: Advances in computational chemistry and artificial intelligence are playing an increasingly important role in drug discovery. nih.gov These methods can be used to predict the properties of compounds, screen virtual libraries, and guide the design of new molecules with improved activity and pharmacokinetic profiles. nih.govmdpi.com

The integration of these technologies will be crucial for unlocking the full potential of novel chemical entities.

Challenges and Opportunities in Therapeutic Development

The path from a promising "hit" compound to an approved therapeutic is long, complex, and fraught with challenges. patheon.com Small molecule drug development faces hurdles related to efficacy, safety, and commercial viability. mdpi.com

Key Challenges:

Target Selection and Validation: Choosing the right biological target is one of the most critical and difficult steps in drug discovery. nih.gov An incorrect target can lead to wasted time and resources. nih.gov

Drug Resistance: A major challenge in treating diseases like cancer is the development of drug resistance, where the therapeutic effect of a drug diminishes over time. nih.govpharmiweb.com

"Druggability" of Targets: Many potential drug targets, such as protein-protein interactions and scaffolding proteins, lack well-defined binding pockets, making them difficult to target with small molecules. pharmiweb.com

Complexity of New Molecules: Modern drug candidates are often more structurally complex, which can make their synthesis and manufacturing more challenging and costly. lonza.com

Solubility and Bioavailability: A significant percentage of small molecules in the development pipeline have poor aqueous solubility, which can limit their absorption and effectiveness. mdpi.comlonza.com

Opportunities for Advancement:

Novel Mechanisms of Action: There is a growing interest in developing small molecules that go beyond simple inhibition and instead modulate protein function in novel ways, such as inducing protein degradation or stabilizing protein-protein interactions. nih.gov

Targeting RNA: While most drugs target proteins, RNA is emerging as a viable and largely untapped class of drug targets. acs.org Small molecules that can selectively bind to and modulate the function of RNA molecules hold great promise for treating a variety of diseases. acs.org

Personalized Medicine: Advances in genomics and diagnostics are enabling a more personalized approach to medicine, where treatments can be tailored to the specific genetic makeup of a patient's disease. This creates opportunities for developing targeted therapies with improved efficacy and reduced side effects.

Innovative Drug Delivery: New formulation strategies and drug delivery systems are being developed to overcome challenges related to solubility and bioavailability, allowing for more effective delivery of drugs to their intended targets. mdpi.com

Derivatives of propanoic acid have been investigated for various therapeutic applications, including as anticancer and antimicrobial agents, highlighting the potential of this chemical scaffold in drug discovery. nih.govmdpi.commdpi.com For example, some 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown promising anticancer and antioxidant properties. nih.gov Another study focused on 3-(2-aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. nih.gov

Broader Impact on Interdisciplinary Chemical and Biological Sciences

The discovery and development of novel small molecules like this compound have a profound impact that extends beyond the realm of medicine. These compounds are invaluable tools that drive progress across a range of scientific disciplines.

Interdisciplinary Contributions:

Chemical Biology: Small molecules are essential for probing complex biological systems. nih.govacs.org They can be used to selectively perturb the function of specific proteins or pathways, allowing researchers to unravel the intricate molecular mechanisms that govern cellular life. wikipedia.org This binder-based approach is shifting the focus from simply inhibiting a target to understanding the broader cellular consequences of small molecule binding. nih.gov

Synthetic Chemistry: The need for novel and diverse chemical structures to populate screening libraries continually drives innovation in synthetic chemistry. frontiersin.org The development of new synthetic methods and strategies is essential for creating the next generation of drug candidates and chemical probes. acs.org

Green Chemistry: There is a growing emphasis on developing chemical processes that are more environmentally friendly. rsc.org The principles of green chemistry, which focus on reducing waste and using less hazardous substances, are being increasingly applied to the synthesis of pharmaceuticals and other chemical products. rsc.org

Multidisciplinary Collaboration: The challenges of modern drug discovery necessitate a highly collaborative and multidisciplinary approach. acs.orgnih.gov Success requires the integration of expertise from chemistry, biology, pharmacology, computational science, and medicine. acs.orgnih.gov

The journey of a chemical compound from initial synthesis to potential application is a testament to the power of interdisciplinary research. Each new molecule, regardless of its ultimate fate as a therapeutic, contributes to the collective knowledge base and fuels further scientific exploration.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(2-cyanophenoxy)propanoic acid with high purity?

- Methodology : Optimize synthesis via nucleophilic substitution using 2-cyanophenol and a β-propiolactone derivative under basic conditions. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent). Purify via recrystallization in ethanol/water mixtures to achieve >95% purity .

- Key Parameters : Maintain pH >10 to facilitate phenoxide ion formation, and control temperature (60–80°C) to minimize side reactions. Confirm purity via melting point analysis and NMR (δ 7.5–8.2 ppm for aromatic protons) .

Q. How should researchers characterize this compound using spectroscopic techniques?

- GC-MS : Use a non-polar column (e.g., DB-5) with electron ionization (70 eV). Look for molecular ion peaks at m/z 207 (C₁₁H₉NO₃) and fragmentation patterns (e.g., loss of CO₂ at m/z 163) .

- LC-MS/MS : Employ a C18 column with negative ion mode ESI. Monitor transitions like [M-H]⁻ → m/z 162 (cleavage of the cyanophenoxy group) for quantification .

Q. What safety protocols are critical when handling this compound in the lab?

- Exposure Mitigation : Use fume hoods for synthesis steps involving volatile reagents. Wear nitrile gloves and safety goggles to prevent skin/eye contact .

- Decontamination : Wash contaminated surfaces with 10% NaOH solution to hydrolyze residual cyanophenoxy groups. Store waste in labeled containers for incineration .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., GC-MS vs. LC-MS) for this compound?